molecular formula C15H11BrN2O3 B12475770 2-(6-bromo-1,3-benzodioxol-5-yl)-2,3-dihydroquinazolin-4(1H)-one

2-(6-bromo-1,3-benzodioxol-5-yl)-2,3-dihydroquinazolin-4(1H)-one

Cat. No.: B12475770
M. Wt: 347.16 g/mol
InChI Key: JACMBPBDUXGKTJ-UHFFFAOYSA-N
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Description

2-(6-bromo-1,3-benzodioxol-5-yl)-2,3-dihydroquinazolin-4(1H)-one is a complex organic compound characterized by the presence of a brominated benzodioxole moiety and a dihydroquinazolinone structure

Preparation Methods

The synthesis of 2-(6-bromo-1,3-benzodioxol-5-yl)-2,3-dihydroquinazolin-4(1H)-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the bromination of 1,3-benzodioxole, followed by the formation of the quinazolinone ring through cyclization reactions. The reaction conditions often involve the use of strong acids or bases, and the process may require purification steps such as recrystallization or chromatography to obtain the final product in high purity.

Chemical Reactions Analysis

2-(6-bromo-1,3-benzodioxol-5-yl)-2,3-dihydroquinazolin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The bromine atom in the benzodioxole moiety can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as sodium methoxide or potassium tert-butoxide.

Scientific Research Applications

2-(6-bromo-1,3-benzodioxol-5-yl)-2,3-dihydroquinazolin-4(1H)-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the development of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(6-bromo-1,3-benzodioxol-5-yl)-2,3-dihydroquinazolin-4(1H)-one involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may interfere with cellular signaling pathways and induce apoptosis in cancer cells.

Comparison with Similar Compounds

Similar compounds to 2-(6-bromo-1,3-benzodioxol-5-yl)-2,3-dihydroquinazolin-4(1H)-one include:

    (6-bromo-1,3-benzodioxol-5-yl)methanol: This compound shares the brominated benzodioxole moiety but differs in its overall structure and properties.

    2-{[(6-bromo-1,3-benzodioxol-5-yl)methylene]amino}-4,6-dimethylphenol: Another related compound with a similar core structure but different functional groups.

    2-bromo-1-(6-bromo-1,3-benzodioxol-5-yl)propan-1-ol: This compound also contains the brominated benzodioxole moiety and is used in similar research applications.

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in scientific research.

Properties

Molecular Formula

C15H11BrN2O3

Molecular Weight

347.16 g/mol

IUPAC Name

2-(6-bromo-1,3-benzodioxol-5-yl)-2,3-dihydro-1H-quinazolin-4-one

InChI

InChI=1S/C15H11BrN2O3/c16-10-6-13-12(20-7-21-13)5-9(10)14-17-11-4-2-1-3-8(11)15(19)18-14/h1-6,14,17H,7H2,(H,18,19)

InChI Key

JACMBPBDUXGKTJ-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)C3NC4=CC=CC=C4C(=O)N3)Br

Origin of Product

United States

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